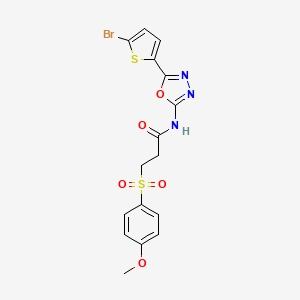

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide is a complex organic compound that features a combination of heterocyclic structures and functional groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the 1,3,4-oxadiazole ring and the subsequent attachment of the bromothiophene and methoxyphenylsulfonyl groups.

Formation of 1,3,4-Oxadiazole Ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

Bromothiophene Attachment: The bromothiophene moiety can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using appropriate palladium catalysts.

Methoxyphenylsulfonyl Group Introduction: This step involves the sulfonylation of the intermediate compound with a methoxyphenylsulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, yield, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Oxadiazole Ring Formation

The 1,3,4-oxadiazole core is typically synthesized via cyclization of hydrazides with carbonylating agents. For example:

-

Hydrazide preparation : A carboxylic acid derivative (e.g., phenylacetic acid) reacts with hydrazine hydrate to form a hydrazide intermediate .

-

Cyclization : The hydrazide undergoes cyclization with reagents like trimethyl orthoformate or 2-chloro-1,1,1-trimethoxyethane under acidic conditions to yield the oxadiazole ring .

Table 1: Oxadiazole Cyclization Reagents

| Reagent | Reaction Conditions | Reference |

|---|---|---|

| Trimethyl orthoformate | Reflux in ethanol | |

| 2-chloro-1,1,1-trimethoxyethane | Reflux in 1,4-dioxane/acetic acid |

Bromothiophene Substitution

The bromothiophene moiety is likely introduced via electrophilic substitution. While direct synthesis details are unavailable, analogous thiophene substitutions involve:

-

Bromination : Thiophene derivatives can undergo bromination at specific positions (e.g., 5-bromo substitution) using reagents like NBS or Br₂ in the presence of catalysts .

-

Sulfur-related chemistry : Thiophene rings often participate in nucleophilic aromatic substitution or metal-catalyzed coupling reactions.

Sulfonamide Coupling

The sulfonamide group (4-methoxyphenylsulfonyl) is typically introduced via nucleophilic substitution:

-

Sulfonyl chloride activation : The oxadiazole’s amine group reacts with a sulfonyl chloride (e.g., 4-methoxybenzenesulfonyl chloride) in the presence of a base (e.g., pyridine or triethylamine) .

Table 2: Sulfonamide Formation

| Reactant | Reaction Conditions | Reference |

|---|---|---|

| 4-methoxybenzenesulfonyl chloride | Pyridine, room temperature |

Amide Bond Formation

The propanamide moiety is coupled to the oxadiazole via amidation:

-

Coupling reagents : HBTU or EDCl are used to activate the carboxylic acid group of the propanamide, facilitating amide formation with the oxadiazole’s amine .

-

Protective groups : Boc protection may be employed temporarily during synthesis to prevent side reactions .

Table 3: Amide Coupling Methods

| Reagent | Role | Reference |

|---|---|---|

| HBTU | Activate carboxylic acid | |

| EDCl | Activate carboxylic acid |

Purification and Characterization

-

Column chromatography : Silica gel with hexane/ethyl acetate mixtures is commonly used .

-

NMR/MS analysis : Confirms structural integrity, with key signals for thiophene, oxadiazole, and sulfonamide groups .

Comparative Analysis of Similar Compounds

Table 4: Structural and Activity Comparisons

| Compound | Key Features | Biological Activity | Reference |

|---|---|---|---|

| N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-propoxybenzamide | Oxadiazole + benzamide | Anticancer | |

| N-(5-chlorothiophen-2-yl)-1,3,4-thiadiazol-2-amide | Thiophene + thiadiazole | Antimicrobial | |

| N-(5-cyano-thiophen-2-yl)-1,3,4-thiadiazol | Cyano group addition | Antibacterial |

Aplicaciones Científicas De Investigación

Biological Activities

-

Anticancer Properties :

- Compounds containing oxadiazole derivatives have shown promising anticancer activities. For instance, related compounds selectively inhibit carbonic anhydrases associated with cancer, suggesting potential for development as anticancer agents. In vitro studies have indicated that certain oxadiazole derivatives exhibit cytotoxicity against various cancer cell lines, including MCF-7 and SK-MEL-2 .

- Antimicrobial Activity :

- Anti-inflammatory Effects :

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide typically involves multi-step organic reactions. The optimization of each synthetic step is crucial for achieving high yield and purity.

General Synthetic Route

- Formation of the Oxadiazole Ring : Starting from appropriate precursors containing the bromothiophene moiety.

- Introduction of the Sulfonamide Group : This can be achieved through sulfonation reactions.

- Final Coupling Reaction : To attach the propanamide moiety to the oxadiazole compound.

Case Study 1: Anticancer Activity

A study investigated a series of 1,2,4-oxadiazole derivatives for their anticancer potential against various cell lines. Among them, certain derivatives exhibited IC50 values in the micromolar range against MCF-7 cells, indicating significant cytotoxic activity . The structure–activity relationship revealed that modifications to the oxadiazole ring significantly influenced potency.

Case Study 2: Antimicrobial Evaluation

Research on related bromothiophene compounds demonstrated their effectiveness against resistant bacterial strains such as MRSA. These compounds inhibited bacterial growth at low concentrations, showcasing their potential as new antimicrobial agents .

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole | Contains oxadiazole and thiazole rings | Notable for antimicrobial properties |

| 1,3,4-Oxadiazol Derivatives | Diverse biological activities | Potential applications in drug discovery |

| Bromothiophene Compounds | Known for anti-tumor properties | Explored for anti-convulsant activities |

Mecanismo De Acción

The mechanism of action of N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or receptor antagonism, leading to therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

- (5-bromothiophen-2-yl)(2-chloro-4-methoxyphenyl)methanone

- [(5-bromothiophen-2-yl)methyl][(4-methoxyphenyl)methyl]amine

- [(5-bromothiophen-2-yl)methyl][2-(4-methoxyphenyl)ethyl]amine

Uniqueness

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide is unique due to the presence of both the 1,3,4-oxadiazole ring and the methoxyphenylsulfonyl group. This combination imparts distinct chemical properties and potential biological activities that are not observed in the similar compounds listed above.

Actividad Biológica

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Brominated thiophene ring

- Oxadiazole ring

- Sulfonamide functional group

This unique combination contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Antimicrobial Activity : The presence of the oxadiazole moiety is known to enhance antimicrobial properties. Studies have indicated that derivatives with similar structures exhibit significant activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

- Anticancer Potential : The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been documented. It may act by disrupting metabolic pathways essential for tumor growth .

- Anti-inflammatory Effects : The sulfonamide group is often associated with anti-inflammatory properties, potentially through the inhibition of cyclooxygenase enzymes .

Case Studies

- Antimicrobial Screening : In a study involving various synthesized compounds, those containing the oxadiazole structure demonstrated moderate to strong antibacterial activity. For instance, compounds showed IC50 values ranging from 0.63 µM to 2.14 µM against specific pathogens .

- Anticancer Activity : A series of experiments highlighted that the compound exhibited notable cytotoxic effects on cancer cell lines such as TK-10 and HT-29, indicating its potential as an anticancer agent .

Comparative Analysis

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(5-bromothiophen-2-yl)acetamide | Lacks oxadiazole ring | Antimicrobial |

| 5-Bromo-2-thienylboronic acid | Different functional groups | Antiparasitic |

| N-(5-(5-chlorothiophen-2-yl)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)acrylamide | Contains thiophene moiety | Antibacterial |

The unique combination of brominated thiophene and oxadiazole rings in this compound distinguishes it from other compounds and contributes to its diverse biological activities.

Propiedades

IUPAC Name |

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-(4-methoxyphenyl)sulfonylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrN3O5S2/c1-24-10-2-4-11(5-3-10)27(22,23)9-8-14(21)18-16-20-19-15(25-16)12-6-7-13(17)26-12/h2-7H,8-9H2,1H3,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUHJTXJLHTVBHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NN=C(O2)C3=CC=C(S3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrN3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.